molecular formula C6H13ClF2N2 B2957900 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride CAS No. 2227206-69-9

6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride

Cat. No.: B2957900
CAS No.: 2227206-69-9
M. Wt: 186.63 g/mol
InChI Key: OZDULSMDXHYTLG-UHFFFAOYSA-N
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Description

6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C6H14Cl2F2N2 It is a derivative of diazepane, characterized by the presence of two fluorine atoms and a methyl group attached to the diazepane ring

Scientific Research Applications

6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride typically involves the fluorination of a diazepane precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures. The methylation step can be achieved using methyl iodide or methyl triflate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can modulate the activity of the target molecules. The methyl group may also contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1-methyl-1,4-diazepane dihydrochloride
  • 6,6-Dichloro-1-methyl-1,4-diazepane dihydrochloride
  • 6,6-Difluoro-1,4-diazepane dihydrochloride

Uniqueness

6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride is unique due to the presence of two fluorine atoms and a methyl group, which confer distinct chemical and physical properties. These modifications can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride involves the reaction of 1,4-diazepane with methyl iodide and sodium hydride, followed by the reaction of the resulting compound with hydrogen fluoride and hydrochloric acid.", "Starting Materials": [ "1,4-diazepane", "Methyl iodide", "Sodium hydride", "Hydrogen fluoride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1,4-diazepane is reacted with methyl iodide and sodium hydride in anhydrous conditions to form 1-methyl-1,4-diazepane.", "Step 2: 1-methyl-1,4-diazepane is then reacted with hydrogen fluoride and hydrochloric acid to form 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride." ] }

CAS No.

2227206-69-9

Molecular Formula

C6H13ClF2N2

Molecular Weight

186.63 g/mol

IUPAC Name

6,6-difluoro-1-methyl-1,4-diazepane;hydrochloride

InChI

InChI=1S/C6H12F2N2.ClH/c1-10-3-2-9-4-6(7,8)5-10;/h9H,2-5H2,1H3;1H

InChI Key

OZDULSMDXHYTLG-UHFFFAOYSA-N

SMILES

CN1CCNCC(C1)(F)F.Cl.Cl

Canonical SMILES

CN1CCNCC(C1)(F)F.Cl

solubility

not available

Origin of Product

United States

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